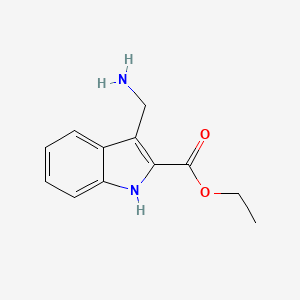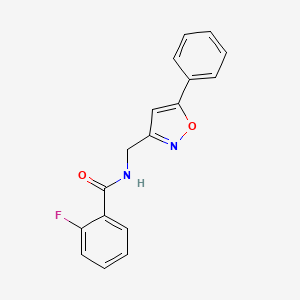![molecular formula C22H14ClFN4O3S B2715038 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide CAS No. 1226442-88-1](/img/no-structure.png)
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide, commonly known as MSAPN, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAPN is a nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor, which makes it a promising candidate for the treatment of various diseases related to oxidative stress.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has focused on synthesizing and modifying sulfonated compounds, demonstrating their potential in creating advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers for improved water flux and dye treatment applications (Yang Liu et al., 2012). This indicates the role of sulfonated compounds in environmental applications, particularly in water purification.
Catalysis and Chemical Reactions
Sulfonamides and related structures have been investigated for their roles in catalysis and chemical reactions. The non-enzymatic reduction of azo dyes by NADH, for example, showcased how these compounds could be involved in chemical transformations, highlighting their potential in industrial and environmental chemistry (S. Nam & V. Renganathan, 2000).
Antitumor Activity
Research into sulfonamide-focused libraries evaluated their antitumor properties through cell-based screens and gene expression relationship studies, identifying compounds with potential as cell cycle inhibitors (T. Owa et al., 2002). This suggests that sulfonamides, by extension, may have implications in cancer research and therapy.
Antimicrobial Activity
The antibacterial activity of sulfonamide derivatives, such as 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been analyzed, indicating their potential in developing new antimicrobial agents (N. Özbek et al., 2009).
Material Science and Engineering
Sulfonated compounds have been explored for their applications in material science, particularly in the development of membranes for proton-exchange-membrane fuel cells, showcasing their utility in renewable energy technologies (B. Einsla et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide' involves the reaction of p-aminophenol with methylsulfonyl chloride to form 3-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-chloronicotinic acid to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid. The final step involves the reaction of the nicotinic acid intermediate with pentylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.", "Starting Materials": [ "p-aminophenol", "methylsulfonyl chloride", "2-chloronicotinic acid", "pentylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Reaction of p-aminophenol with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonyl)aminophenol.", "Step 2: Reaction of 3-(methylsulfonyl)aminophenol with 2-chloronicotinic acid in the presence of a coupling agent such as DCC to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid.", "Step 3: Reaction of 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid with pentylnicotinamide in the presence of a coupling agent such as DCC to form the desired compound." ] } | |
Número CAS |
1226442-88-1 |
Nombre del producto |
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide |
Fórmula molecular |
C22H14ClFN4O3S |
Peso molecular |
468.89 |
Nombre IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2 |
Clave InChI |
FSIFPOFLCGRRIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)
![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2714957.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)
![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)